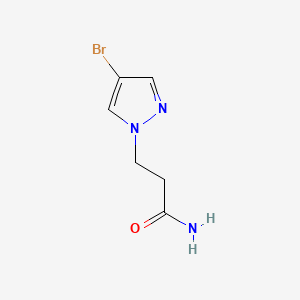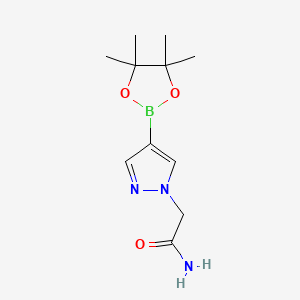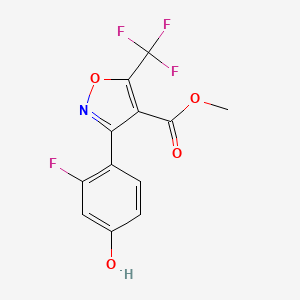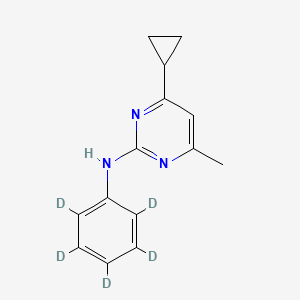
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride typically involves multiple steps, including the protection of amino groups, selective deoxygenation, and subsequent deprotection. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and reproducibility. The process may include purification steps such as crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to favor the desired product formation .
Major Products Formed:
科学研究应用
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate biochemical pathways, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Di-TFA Salt: A related compound with similar structural features but different counterions.
Nebrosamine: Another structurally similar compound used in antibacterial research.
Uniqueness: 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .
属性
CAS 编号 |
111170-72-0 |
|---|---|
分子式 |
C6H16Cl2N2O3 |
分子量 |
235.105 |
IUPAC 名称 |
(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-2-6(11)5(10)1-4(8)3-9;;/h3-6,10-11H,1-2,7-8H2;2*1H/t4-,5+,6-;;/m1../s1 |
InChI 键 |
IQOCWSCHILQANJ-OSLQSQMHSA-N |
SMILES |
C(C(C=O)N)C(C(CN)O)O.Cl.Cl |
同义词 |
Nebrosamine Dihydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)






